4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran
CAS No.: 922140-91-8
Cat. No.: VC17283606
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922140-91-8 |
|---|---|
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 4,6-dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran |
| Standard InChI | InChI=1S/C18H18O4/c1-11-17(12-6-5-7-13(8-12)19-2)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3 |
| Standard InChI Key | NSSKJXVCOPJXGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4,6-dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran, reflects its substitution pattern:
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A benzofuran core (fused benzene and furan rings).
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Methoxy (-OCH₃) groups at positions 4 and 6 of the benzene ring.
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A 3-methoxyphenyl substituent at position 3 of the benzofuran system.
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A methyl (-CH₃) group at position 2.
Its molecular formula is C₁₈H₁₈O₄, with a molecular weight of 298.3 g/mol (calculated based on analogous structures). The canonical SMILES string, COC1=CC=C(C=C1)C2=C(C3=C(O2)C(=CC(=C3)OC)OC)OC, encodes its stereoelectronic configuration.
Table 1: Key Physicochemical Properties
Synthesis and Structural Modification
Synthetic Routes
The synthesis of benzofuran derivatives typically involves cyclization reactions between substituted o-hydroxyacetophenones and α-haloketones. For 4,6-dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran, a plausible pathway includes:
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Formation of Benzofuran Core:
Reaction of 3,5-dimethoxy-2-hydroxyacetophenone with chloroacetone under basic conditions, inducing cyclization to form the 2-methylbenzofuran scaffold . -
Electrophilic Substitution:
Introduction of the 3-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, leveraging the electron-donating methoxy groups to direct substitution to the para position relative to existing substituents .
Table 2: Representative Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 12h | 65–75 | Adapted from |
| Bromination (if applicable) | NBS, CCl₄, 0°C, 2h | 80–90 |
Challenges in Synthesis
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Regioselectivity: The electron-rich benzofuran core may lead to multiple substitution sites during electrophilic reactions. Methoxy groups at positions 4 and 6 enhance electron density at positions 3 and 5, favoring para-directed additions .
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Steric Hindrance: Bulky substituents (e.g., 3-methoxyphenyl) at position 3 may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The methyl group at position 2 is susceptible to oxidation, forming a carboxylic acid or ketone derivative. For example, KMnO₄ in acidic conditions converts -CH₃ to -COOH.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring’s double bond, yielding a tetrahydrobenzofuran derivative.
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group directs incoming electrophiles to its para position (relative to the methoxy group), enabling halogenation or nitration. For instance, bromination with Br₂/FeBr₃ introduces a bromine atom at the phenyl ring’s para position .
| Compound | Cell Line (IC₅₀, µM) | Selectivity Index | Source |
|---|---|---|---|
| 1-(4,6-Dimethoxy-3-methyl-benzofuran) | K562: 5.0 | 10.2 (vs. HUVEC) | |
| Brominated derivative | HL-60: 0.1 | >100 (vs. HUVEC) |
Interaction with Biological Targets
Computational docking studies predict affinity for:
Applications and Future Directions
Pharmaceutical Development
The compound’s methoxy-rich structure positions it as a candidate for:
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Antineoplastic agents: Optimizing substituents to enhance selectivity.
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Anti-inflammatory drugs: Targeting NF-κB or COX-2 pathways .
Material Science
Benzofuran derivatives serve as ligands in OLEDs. The methoxy groups’ electron-donating effects could improve charge transport in organic semiconductors .
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